molecular formula C15H12BrFOS B2432272 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone CAS No. 882749-15-7

3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2432272
CAS No.: 882749-15-7
M. Wt: 339.22
InChI Key: WMMBSYMFUKBBHL-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C15H12BrFOS and a molecular weight of 339.229 g/mol . This compound is characterized by the presence of both bromophenyl and fluorophenyl groups attached to a propanone backbone, making it a unique and interesting molecule for various chemical studies.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFOS/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMBSYMFUKBBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone involves its interaction with various molecular targets. The bromophenyl and fluorophenyl groups can interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activities or receptor functions .

Comparison with Similar Compounds

3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone can be compared with similar compounds such as:

    3-[(4-Chlorophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone: Similar structure but with a chlorine atom instead of bromine.

    3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanone: Similar structure but with a chlorine atom instead of fluorine.

    3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone: Similar structure but with a methyl group instead of fluorine.

Biological Activity

3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone, also known by its CAS number 882749-15-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C15H12BrFOS
  • Molecular Weight : 339.22 g/mol
  • CAS Number : 882749-15-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with brominated and fluorinated reagents under controlled conditions. The detailed synthetic pathway can be referenced in specialized chemical literature, which outlines the stepwise formation and purification processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, while some derivatives showed strong activity against Gram-positive bacteria like Staphylococcus aureus, others demonstrated significantly lower effectiveness. The presence of halogen substituents (bromine and fluorine) is believed to influence the lipophilicity and overall reactivity of the compound, potentially enhancing its antimicrobial properties.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Level
This compound>64No significant activity
3-(4-Chlorophenyl)thio-1-(4-fluorophenyl)-1-propanone16Moderate activity
3-(Naphthalen-2-yl)thio-1-(4-fluorophenyl)-1-propanone2High activity

The above table illustrates that the compound does not exhibit significant antimicrobial activity compared to other derivatives, highlighting the importance of specific substituents in determining biological efficacy .

Anticancer Activity

In vitro studies have also assessed the anticancer potential of related compounds. For example, derivatives with similar structures have been shown to reduce cell viability in various cancer cell lines, including Caco-2 and A549 cells. The incorporation of specific substituents can enhance or diminish this activity.

Table 2: Anticancer Activity Against Caco-2 Cells

CompoundViability (%)IC50 (µM)
Control100-
This compound106-
3-(4-Methylphenyl)thio-1-(4-fluorophenyl)-1-propanone31.9-

This data indicates that while the compound does not significantly reduce viability compared to controls, modifications in structure could lead to enhanced anticancer properties .

Case Studies

Research has documented various case studies focusing on similar compounds with thioether functionalities. One notable study highlighted that thioether-containing compounds could interact with multiple biological targets, thereby influencing their pharmacological profiles. The introduction of electron-withdrawing groups was found to enhance the reactivity towards microbial targets.

Notable Findings:

  • Compounds with di-chloro substitutions exhibited improved antimicrobial activity compared to mono-substituted analogs.
  • Structural modifications led to a complete loss of activity in certain derivatives when substituents were altered from chlorinated to brominated or fluorinated groups.

Q & A

Basic Synthesis: What are the optimized synthetic routes for 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone, and what parameters influence yield?

Answer:
The compound is typically synthesized via S-alkylation of a thiol precursor (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) with a halogenated ketone (e.g., 2-bromo-1-(4-fluorophenyl)propanone) in an alkaline medium (e.g., NaOH/ethanol). Key parameters include:

  • Reaction time and temperature : Prolonged reflux (~3–6 hours) at 60–80°C ensures complete substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency in biphasic systems .

Structural Characterization: Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the thioether linkage (δ ~3.5–4.0 ppm for SCH2_2) and aryl protons (δ ~7.2–8.0 ppm for fluorophenyl/bromophenyl groups) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21_1/n) reveal near-planar conformations, with dihedral angles <10° between aromatic rings. Weak C–H⋯O/F interactions stabilize the lattice .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) confirm the molecular formula (C15_{15}H11_{11}BrFOS, MW 353.2 g/mol) .

Biological Activity Evaluation: How is the antimicrobial activity of this compound assessed, and what are typical benchmarks?

Answer:

  • In vitro assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against fungal (e.g., Candida albicans) and bacterial strains (e.g., Staphylococcus aureus).
  • Reference standards : Activity is compared to ketoconazole (antifungal, MIC 25 µg/mL) and chloramphenicol (antibacterial, MIC 25 µg/mL). Reported MICs for this compound range from 8–16 µg/mL, indicating moderate potency .

Advanced Synthesis: What multi-step strategies are employed to introduce functional diversity into the propanone backbone?

Answer:

  • Stepwise functionalization :
    • Ketone reduction : NaBH4_4 reduces the propanone to a secondary alcohol for subsequent derivatization.
    • Thioether oxidation : H2_2O2_2/acetic acid converts the thioether to a sulfone, altering electronic properties.
    • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the bromophenyl position .

Crystallography & Conformation: How do intermolecular interactions influence the solid-state packing of this compound?

Answer:

  • Hydrogen bonding : Weak C–H⋯O interactions (2.5–2.8 Å) form centrosymmetric dimers, while C–H⋯F bonds (2.9 Å) link dimers into chains.
  • Halogen effects : The bromine atom participates in C–H⋯Br contacts (3.3 Å), contributing to a layered crystal packing absent in chloro/fluoro analogs .

Mechanistic Studies: What experimental approaches elucidate the compound’s reaction pathways (e.g., oxidation)?

Answer:

  • Kinetic studies : Monitoring reaction progress via HPLC under varying pH/temperature identifies rate-limiting steps.
  • Isotopic labeling : 18^{18}O-tracing in oxidation reactions confirms sulfone formation mechanisms .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states for nucleophilic substitutions .

Structure-Activity Relationships (SAR): How do substituents on the aryl groups modulate biological activity?

Answer:

  • Electron-withdrawing groups (Br, F) : Enhance electrophilicity, improving enzyme inhibition (e.g., cyclooxygenase-2).
  • Methoxy vs. nitro groups : Methoxy increases solubility but reduces MICs by 50% compared to nitro derivatives .

Stability & Degradation: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition onset (~200°C).
  • Photostability : UV-Vis exposure (λ = 254 nm) monitors degradation over 72 hours, with HPLC quantifying breakdown products .

Computational Modeling: How can docking studies predict interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cytochrome P450) using crystal structures (PDB ID: 1OG5).
  • Pharmacophore mapping : Identifies critical interactions (e.g., hydrogen bonds with Thr319, hydrophobic contacts with heme) .

Data Contradictions: How should researchers address discrepancies in reported biological activities?

Answer:

  • Replication : Standardize assay protocols (e.g., inoculum size, growth media) across labs.
  • Meta-analysis : Pool data from multiple studies (e.g., MICs from 5+ independent trials) to identify outliers.
  • Structural validation : Confirm compound purity via X-ray crystallography to rule out impurities .

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